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Compound of Interest

Compound Name: m-Allylphenol

Cat. No.: B1283488

This guide provides a detailed overview of the spectroscopic data for m-allylphenol (3-
allylphenol), a valuable building block in chemical synthesis, particularly in the development of
pharmaceuticals and other bioactive molecules. The following sections present predicted and
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with generalized experimental protocols for obtaining such spectra. This information
is crucial for the identification, characterization, and quality control of m-allylphenol in a
research and development setting.

Spectroscopic Data

The spectroscopic data presented below are predicted or based on the typical spectral
characteristics of the functional groups present in the m-allylphenol molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
predicted *H and 3C NMR data for m-allylphenol are summarized in the tables below.

H NMR (Predicted)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.15 t 1H Ar-H
~6.80 d 1H Ar-H
~6.75 S 1H Ar-H
~6.70 d 1H Ar-H
~5.95 m 1H -CH=CH:
~5.10 d 1H -CH=CHz (trans)
~5.05 d 1H -CH=CH: (cis)
~4.90 s (broad) 1H -OH
~3.35 d 2H Ar-CHa-
13C NMR (Predicted)
Chemical Shift (6, ppm) Assighment
~155.0 Ar-C-OH
~140.0 Ar-C-CH:z
~137.5 -CH=CH:
~130.0 Ar-CH
~121.0 Ar-CH
~116.0 -CH=CH:z
~115.5 Ar-CH
~113.0 Ar-CH
~39.5 Ar-CHz-
Infrared (IR) Spectroscopy
© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

IR spectroscopy is used to identify the functional groups present in a molecule. The table below

lists the expected characteristic absorption bands for m-allylphenol.

Wavenumber (cm~?)

Intensity

Assignment

3600-3200 Strong, Broad O-H stretch (phenolic)
3100-3000 Medium Aromatic C-H stretch
3080-3010 Medium =C-H stretch (alkene)
2980-2850 Medium Aliphatic C-H stretch
1640-1630 Medium C=C stretch (alkene)

1600, 1580, 1450

Medium-Strong

Aromatic C=C ring stretch

1390-1310 Strong O-H bend
1260-1180 Strong C-O stretch (phenolic)
990, 910 Strong =C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For m-allylphenol (molar mass: 134.18 g/mol ), the expected major peaks in an

electron ionization (El) mass spectrum are listed below.

m/z Possible Fragment lon
134 [M]* (Molecular ion)

133 [M-H]*

119 [M-CHs]*

107 [M-C2Hs]*

105 [M-C2Hs]*

91 [C7H7]* (Tropylium ion)
77 [CeHs]* (Phenyl ion)
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

described above.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of m-allylphenol in 0.5-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDClIs, or dimethyl sulfoxide-de, DMSO-ds) in an
NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the 133C NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 200-250 ppm) and a longer acquisition time with
more scans are typically required due to the lower natural abundance and sensitivity of the
13C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to the TMS signal.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid m-
allylphenol directly onto the ATR crystal.

Sample Preparation (Thin Film): Alternatively, dissolve a small amount of the sample in a
volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl
or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

Background Spectrum: Record a background spectrum of the empty ATR crystal or the clean
salt plate.
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Sample Spectrum: Record the IR spectrum of the prepared sample. The instrument will
automatically subtract the background spectrum.

Data Analysis: Identify the characteristic absorption bands and their corresponding
wavenumbers.

Mass Spectrometry (Electron lonization - El)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
The sample is vaporized in the ion source.

lonization: Bombard the vaporized sample molecules with a beam of high-energy electrons
(typically 70 eV) to induce ionization and fragmentation.

Mass Analysis: Accelerate the resulting ions and separate them according to their mass-to-
charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the separated ions and record their abundance.

Data Analysis: Generate a mass spectrum, which is a plot of ion abundance versus m/z.
Identify the molecular ion peak and analyze the fragmentation pattern to gain structural
information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like m-allylphenol.
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Caption: Workflow for Spectroscopic Analysis of m-Allylphenol.

¢ To cite this document: BenchChem. [Spectroscopic Profile of m-Allylphenol: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1283488#spectroscopic-data-of-m-allylphenol-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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